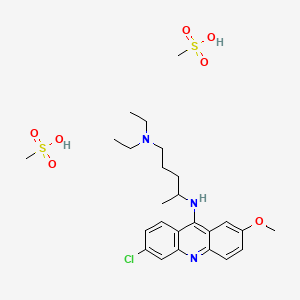
Quinacrine methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinacrine methanesulfonate is a bioactive chemical.
Applications De Recherche Scientifique
Anticancer Applications
Quinacrine methanesulfonate has demonstrated significant anticancer activity across various cancer cell lines:
- Mechanism of Action : Studies indicate that quinacrine inhibits topoisomerase activity, leading to increased DNA damage and apoptosis in cancer cells. It also modulates apoptotic pathways by activating pro-apoptotic markers while suppressing anti-apoptotic factors .
-
Case Studies :
- In breast cancer cell lines (MCF-7 and MDA-MB-231), quinacrine treatment resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as Bax and PARP cleavage .
- A study highlighted that quinacrine could enhance the sensitivity of cancer cells to other chemotherapeutic agents, suggesting potential for combination therapies .
Data Table: Anticancer Efficacy of this compound
Infectious Disease Treatment
This compound has been effectively used to treat various infectious diseases:
- Giardiasis : It serves as an alternative treatment for giardiasis, particularly in cases resistant to standard therapies like metronidazole. Quinacrine's mechanism involves disrupting the metabolic processes of the Giardia parasite .
- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties against several pathogens, making it a valuable tool in treating infections where conventional antibiotics fail .
Data Table: Applications in Infectious Diseases
Cell Biology Research
This compound is widely utilized in laboratory settings for its fluorescent properties:
- Chromosome Staining : It is employed in Q-banding techniques to visualize chromosomes during cytogenetic studies, aiding in genetic mapping and analysis .
- Cell Cycle Studies : Researchers utilize quinacrine to investigate cell cycle dynamics due to its effects on DNA replication and repair mechanisms .
Data Table: Laboratory Applications
Safety and Toxicity Considerations
While this compound has promising applications, it is essential to consider its safety profile:
Propriétés
Numéro CAS |
316-05-2 |
|---|---|
Formule moléculaire |
C25H38ClN8O7S2 |
Poids moléculaire |
592.2 g/mol |
Nom IUPAC |
4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;methanesulfonic acid |
InChI |
InChI=1S/C23H30ClN3O.2CH4O3S/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;2*1-5(2,3)4/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H3,(H,2,3,4) |
Clé InChI |
BSSDNUXUOKRRHO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.CS(=O)(=O)O.CS(=O)(=O)O |
SMILES canonique |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.CS(=O)(=O)O.CS(=O)(=O)O |
Apparence |
Solid powder |
Key on ui other cas no. |
316-05-2 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
83-89-6 (Parent) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Mepacrine dimethanesulfonate salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















